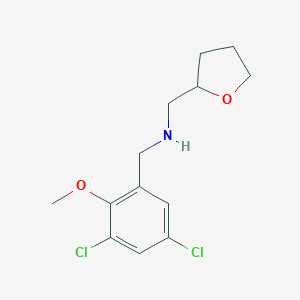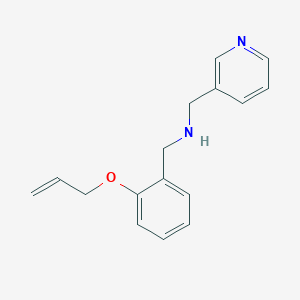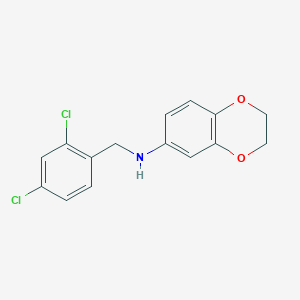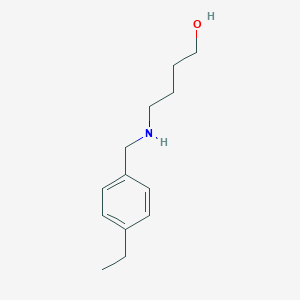![molecular formula C25H24BrN3O2 B315587 2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B315587.png)
2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a benzamide group, and a piperazine ring substituted with a 4-methylbenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps:
Formation of Piperazine Derivative: The piperazine ring is introduced by reacting the appropriate benzoyl chloride with piperazine under basic conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the benzoyl moiety.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring or the formation of carboxylic acids from the methyl group.
Reduction: The primary product would be the corresponding amine.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The piperazine ring and the benzamide moiety are likely involved in binding interactions, while the bromine atom may play a role in modulating the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-(4-chlorophenyl)benzamide
- 2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate
Uniqueness
2-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is unique due to the presence of the piperazine ring substituted with a 4-methylbenzoyl group, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
Propriétés
Formule moléculaire |
C25H24BrN3O2 |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
2-bromo-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H24BrN3O2/c1-18-6-8-19(9-7-18)25(31)29-16-14-28(15-17-29)21-12-10-20(11-13-21)27-24(30)22-4-2-3-5-23(22)26/h2-13H,14-17H2,1H3,(H,27,30) |
Clé InChI |
MGYOYYNRTYRSNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-2H-tetrazol-5-amine](/img/structure/B315505.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B315506.png)

![1-[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B315508.png)
![4-[(4-Bromobenzyl)amino]-1-butanol](/img/structure/B315509.png)

![N-tert-butyl-2-(4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315514.png)
![2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315516.png)
![4-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B315520.png)
![4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol](/img/structure/B315521.png)
![2-[4-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide](/img/structure/B315522.png)


![4-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-butanol](/img/structure/B315525.png)
